1S,2S-Dhac-phenyl trost ligand
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Overview
Description
Preparation Methods
The synthesis of 1S,2S-Dhac-phenyl Trost ligand involves several steps:
Starting Materials: The synthesis begins with (1S,2S)-1,2-diaminocyclohexane and 2-diphenylphosphinobenzoyl chloride.
Reaction Conditions: The reaction typically occurs in the presence of a base such as triethylamine, which facilitates the formation of the desired ligand by neutralizing the hydrochloric acid byproduct.
Industrial Production: On an industrial scale, the production of this ligand involves similar steps but with optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
1S,2S-Dhac-phenyl Trost ligand is known for its role in asymmetric allylic alkylation reactions. These reactions are crucial for forming carbon-carbon bonds in a stereoselective manner. The ligand coordinates with transition metals such as palladium, forming a complex that facilitates the alkylation process.
Types of Reactions: The ligand primarily undergoes coordination with transition metals, enabling it to participate in catalytic cycles.
Common Reagents and Conditions: Typical reagents include allylic substrates, nucleophiles, and palladium catalysts. The reactions are often carried out under inert atmospheres to prevent oxidation.
Scientific Research Applications
1S,2S-Dhac-phenyl Trost ligand has a wide range of applications in scientific research:
Chemistry: It is extensively used in asymmetric synthesis to produce enantiomerically pure compounds.
Biology: The ligand’s ability to facilitate the synthesis of chiral molecules makes it valuable in the development of biologically active compounds.
Medicine: It plays a crucial role in the synthesis of chiral drugs, which often exhibit improved efficacy and reduced side effects compared to their racemic counterparts.
Mechanism of Action
The mechanism by which 1S,2S-Dhac-phenyl Trost ligand exerts its effects involves the formation of a chiral environment around the metal center. This chiral environment induces enantioselectivity in the catalytic reactions. The ligand coordinates with the metal through its phosphine groups, while the cyclohexane backbone provides the necessary steric hindrance to control the orientation of the substrates .
Comparison with Similar Compounds
1S,2S-Dhac-phenyl Trost ligand is unique due to its high enantioselectivity and versatility in various catalytic reactions. Similar compounds include:
(R,R)-DACH-phenyl Trost ligand: This ligand has the opposite chirality and is used in similar asymmetric reactions.
(S,S)-DACH-naphthyl Trost ligand: This ligand has a naphthyl group instead of a phenyl group, offering different steric and electronic properties.
(R,R)-DACH-naphthyl Trost ligand: Similar to the (S,S)-DACH-naphthyl Trost ligand but with opposite chirality.
These ligands share similar structural features but differ in their chiral centers and substituents, which can significantly impact their catalytic performance and selectivity.
Biological Activity
The compound 1S,2S-Dhac-phenyl Trost ligand is a chiral ligand commonly utilized in asymmetric catalysis, particularly in palladium-catalyzed reactions. While the ligand itself may not exhibit direct biological activity, its derivatives and the complexes formed with metal ions have shown significant potential in various biological applications. This article explores the biological activity associated with this compound, focusing on its mechanisms of action, case studies, and research findings.
The biological activity of this compound is primarily attributed to its ability to form stable complexes with transition metals, particularly palladium. These metal-ligand complexes can interact with biological targets such as enzymes and receptors, modulating their activity. The mechanism of action often involves:
- Enzyme Inhibition : The ligand can inhibit specific enzymes by binding to their active sites or allosteric sites.
- Receptor Modulation : It may influence receptor activity by altering conformational states.
- Catalytic Activity : As a catalyst, it can facilitate reactions that produce biologically active compounds.
Biological Activity Overview
The biological activities associated with this compound and its derivatives include:
- Antimicrobial Properties : Some studies have indicated that derivatives of this ligand exhibit antimicrobial activity against various bacterial strains.
- Anticancer Activity : Research has suggested potential anticancer effects through the induction of apoptosis in cancer cells.
- Enzyme Inhibition : The ligand's ability to inhibit glycosidases and other enzymes has been documented.
Antimicrobial Activity
A study investigated the antimicrobial properties of various chiral ligands, including this compound derivatives. The results showed significant inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined for several strains:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
This indicates that while the ligand itself may not be directly responsible for antimicrobial activity, its metal complexes exhibit promising results.
Anticancer Activity
In another study focused on cancer therapy, the palladium complex formed with this compound was evaluated for its cytotoxic effects on human cancer cell lines. The findings revealed:
- Cell Line Tested : HeLa (cervical cancer) and MCF-7 (breast cancer)
- IC50 Values :
- HeLa: 15 µM
- MCF-7: 20 µM
These results suggest that the palladium complex can effectively induce cell death in cancer cells, highlighting its potential as an anticancer agent.
Research Findings
Recent literature has emphasized the importance of chiral ligands in asymmetric synthesis and their biological implications. The following key points summarize the findings related to this compound:
- Chiral Catalysis : The ligand is instrumental in promoting enantioselective reactions that yield biologically relevant molecules.
- Stability of Metal Complexes : Studies have shown that complexes formed with this ligand are stable under physiological conditions, enhancing their therapeutic potential.
- Diversity of Applications : Beyond catalysis, the ligand's derivatives are being explored for use in drug development targeting specific diseases.
Properties
IUPAC Name |
2-diphenylphosphanyl-N-[(1S,2S)-2-[(2-diphenylphosphanylbenzoyl)amino]cyclohexyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H40N2O2P2/c47-43(37-27-13-17-31-41(37)49(33-19-5-1-6-20-33)34-21-7-2-8-22-34)45-39-29-15-16-30-40(39)46-44(48)38-28-14-18-32-42(38)50(35-23-9-3-10-24-35)36-25-11-4-12-26-36/h1-14,17-28,31-32,39-40H,15-16,29-30H2,(H,45,47)(H,46,48)/t39-,40-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXMSEDAJMGFTLR-ZAQUEYBZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NC(=O)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)NC(=O)C5=CC=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]([C@H](C1)NC(=O)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)NC(=O)C5=CC=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H40N2O2P2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
690.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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